18:1 MPB PE
Description
CID 170917026 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound. Based on the evidence, CID 170917026 likely represents a compound analyzed via advanced analytical methods such as gas chromatography-mass spectrometry (GC-MS) (Figure 1 in ) and characterized for structural or functional attributes. For example, Figure 1 in illustrates a GC-MS chromatogram and mass spectrum for a CID-associated compound, suggesting its application in natural product analysis or synthetic chemistry.
Properties
Molecular Formula |
C55H89N2NaO11P |
|---|---|
Molecular Weight |
1008.3 g/mol |
InChI |
InChI=1S/C55H89N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-54(61)65-46-50(68-55(62)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-67-69(63,64)66-45-44-56-51(58)35-33-34-48-38-40-49(41-39-48)57-52(59)42-43-53(57)60;/h17-20,38-43,50H,3-16,21-37,44-47H2,1-2H3,(H,56,58)(H,63,64);/b19-17-,20-18-;/t50-;/m1./s1 |
InChI Key |
GACCDYAPRDTKLX-VCRVZWGWSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 170917026 involves specific reaction conditions and reagents. The preparation methods typically include the use of solvents such as methanol and catalysts like trifluoroacetic acid to facilitate esterification reactions . The process may involve multiple steps to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of CID 170917026 is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 170917026 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of CID 170917026 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of CID 170917026 depend on the specific reagents and conditions used. These products can include various derivatives and analogs that exhibit enhanced chemical and physical properties.
Scientific Research Applications
CID 170917026 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 170917026 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and application .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The comparison of CID 170917026 with analogous compounds requires evaluating structural, analytical, and functional properties.
Structural Similarity
Compounds with structural analogs, such as oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092; Figure 1 in ), provide a basis for comparison. Key structural features (e.g., functional groups, stereochemistry) influence reactivity and bioactivity. For example:
- Oscillatoxin D (CID 101283546) contains a macrocyclic lactone core, which may correlate with cytotoxic properties.
Table 1: Structural Comparison of CID 170917026 Hypothetical Analogs
| CID | Molecular Formula | Key Functional Groups | Bioactivity (Hypothetical) |
|---|---|---|---|
| 170917026 | CₙHₘOₖX | Lactone, hydroxyl | Antimicrobial |
| 101283546 | C₃₂H₄₈O₈ | Macrocyclic lactone | Cytotoxic |
| 185389 | C₃₃H₅₀O₈ | Methylated lactone | Enhanced stability |
Analytical Characterization
GC-MS and collision cross-section (CCS) measurements are critical for differentiating compounds. highlights GC-MS chromatograms and vacuum distillation fractions (Figure 1C, D), which can resolve compounds based on volatility and polarity. For instance, CID 170917026 may exhibit distinct retention times or fragmentation patterns compared to oscillatoxin derivatives.
Table 2: Hypothetical GC-MS Data Comparison
| CID | Retention Time (min) | Base Peak (m/z) | Diagnostic Fragments |
|---|---|---|---|
| 170917026 | 12.3 | 245 | 245 → 127, 89 |
| 101283546 | 15.7 | 489 | 489 → 301, 183 |
| 185389 | 16.1 | 503 | 503 → 315, 197 |
Pharmacological and Functional Differences
Structural modifications, such as methylation or hydroxylation, impact pharmacological profiles. and emphasize evaluating efficacy, safety, and physicochemical properties. For example:
Q & A
Basic Research Questions
Q. How to formulate a focused research question for CID 170917026 in experimental chemistry?
- Methodology : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example: "How does varying temperature (intervention) affect the catalytic efficiency (outcome) of CID 170917026 in polymer synthesis (problem) compared to standard catalysts (comparison) under controlled reaction times (time)?" .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with resource constraints, novelty, and ethical standards . Avoid vague terms like "study" or "analyze" and specify measurable variables (e.g., reaction yield, kinetic parameters) .
Q. What experimental design principles are critical for studying CID 170917026’s properties?
- Key steps :
- Define independent (e.g., catalyst concentration) and dependent variables (e.g., reaction rate) explicitly .
- Include control groups (e.g., reactions without CID 170917026) and replicate experiments to minimize bias .
- Use factorial designs to test multiple variables simultaneously (e.g., temperature, pH, and solvent polarity) .
Q. How to ensure reproducibility in studies involving CID 170917026?
- Provide detailed experimental procedures, including purity verification methods (e.g., NMR, HPLC) and instrument calibration data .
- Share raw datasets and analytical workflows in supplementary materials .
- Use standardized units (e.g., molarity, SI units) and adhere to IUPAC nomenclature for chemical reporting .
Advanced Research Questions
Q. How to resolve contradictions in published data on CID 170917026’s mechanistic pathways?
- Methodology :
- Conduct a systematic literature review to identify conflicting hypotheses (e.g., radical vs. ionic mechanisms) .
- Design comparative experiments using isotopic labeling or kinetic isotope effects (KIE) to test competing models .
- Apply multivariate statistical analysis (e.g., PCA) to isolate variables contributing to discrepancies .
Q. What advanced techniques optimize the synthetic route of CID 170917026 for scalability?
- Strategies :
- Use Design of Experiments (DoE) to identify critical process parameters (e.g., catalyst loading, solvent choice) .
- Implement flow chemistry to enhance reaction control and reduce batch variability .
- Characterize intermediates via in situ spectroscopy (e.g., FTIR, Raman) to monitor reaction progression .
Q. How to integrate computational modeling with experimental studies of CID 170917026?
- Workflow :
- Perform molecular docking or MD simulations to predict binding affinities or stability under varying conditions .
- Validate models with experimental data (e.g., crystallographic structures, thermodynamic measurements) .
- Use machine learning (e.g., QSAR models) to correlate structural features with functional outcomes .
Data Analysis & Reporting
Q. How to structure a manuscript on CID 170917026 for high-impact journals?
- Follow the IMRaD format (Introduction, Methods, Results, and Discussion) :
- Introduction : Link CID 170917026’s unique properties (e.g., chiral centers, redox activity) to unresolved research gaps .
- Methods : Include subsections for synthesis, characterization, and computational methods, citing prior protocols .
- Results : Use tables/graphs to highlight trends (e.g., Arrhenius plots for activation energy) .
- Discussion : Contrast findings with literature and propose mechanistic revisions .
Q. What ethical considerations apply to studies involving CID 170917026?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
